1-Ethyl-2-oxo-1,2-dihydropyrazin-3-yl-(3-aminopiperidin-1-yl)

Übersicht

Beschreibung

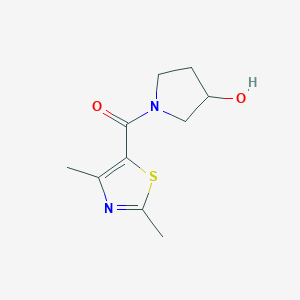

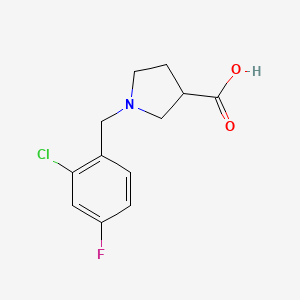

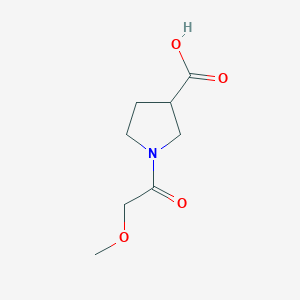

3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one, also known as 3APEP, is an organic compound belonging to the family of pyrazinones. It is an important intermediate in the synthesis of various drugs and other compounds. 3APEP has been studied extensively in recent years due to its potential applications in medicine and biochemistry.

Wissenschaftliche Forschungsanwendungen

Behandlung von Typ-II-Diabetes

Linagliptin wird zur Behandlung von Typ-II-Diabetes eingesetzt . Es wirkt blutzuckersenkend, indem es das Enzym DPP-4 hemmt und so den Abbau der Inkretin-Hormone (glucagonähnliches Peptid-1 [GLP-1] und Glukose-abhängiges Insulinotropes Peptid) verhindert und die postprandialen Glukose-Exkursionen abschwächt .

Kontrolle von Glukose-abhängigen postprandialen Glukose-Exkursionen

Durch die selektive Zielsetzung von DPP-4 bewirkt Linagliptin möglicherweise eine physiologischere Kontrolle der glukoseabhängigen postprandialen Glukose-Exkursionen und des Nüchternblutzuckers .

Geringe Inzidenz von Hypoglykämie

Da die Inkretin-stimulierte Insulinausschüttung glukoseabhängig ist, ist Linagliptin mit einer geringen Inzidenz von Hypoglykämie verbunden .

Minimale oder neutrale Auswirkungen auf das Körpergewicht

DPP-4-Hemmer wie Linagliptin haben minimale oder neutrale Auswirkungen auf das Körpergewicht .

Geringes Potenzial für Arzneimittelwechselwirkungen

Linagliptin hat ein geringes Potenzial für Arzneimittelwechselwirkungen (mit Ausnahme von Saxagliptin, das über Cytochrom P450 [CYP] 3A4/5 metabolisiert wird) .

Nichtrenale Eliminationsroute

Linagliptin ist der erste Vertreter seiner Klasse, der überwiegend über eine nichtrenale Route eliminiert wird .

Wirkmechanismus

Target of Action

The primary target of the compound 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one is the enzyme Prolyl endopeptidase FAP . This enzyme plays a crucial role in the regulation of the activity of other proteins and peptides in the body, making it a key player in numerous biological processes .

Mode of Action

The compound 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one interacts with its target, Prolyl endopeptidase FAP, by binding to it . This binding can inhibit the activity of the enzyme, leading to changes in the regulation of other proteins and peptides that the enzyme would normally act upon .

Biochemical Pathways

The interaction of 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one with Prolyl endopeptidase FAP affects various biochemical pathways. The inhibition of this enzyme can lead to changes in the activity of other proteins and peptides, which can have downstream effects on numerous biological processes .

Pharmacokinetics

The pharmacokinetics of 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one involve its absorption, distribution, metabolism, and excretion (ADME). The compound shows modest oral bioavailability and is rapidly absorbed . It has a half-life of 131 hours . . These properties impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of the action of 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one are primarily due to its inhibition of Prolyl endopeptidase FAP. This can lead to changes in the activity of other proteins and peptides, affecting various biological processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2(1H)-one. Factors such as pH, temperature, and the presence of other compounds can affect how the compound interacts with its target and its overall effectiveness .

Eigenschaften

IUPAC Name |

3-(3-aminopiperidin-1-yl)-1-ethylpyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N4O/c1-2-14-7-5-13-10(11(14)16)15-6-3-4-9(12)8-15/h5,7,9H,2-4,6,8,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEAYDHRBZLIDLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=CN=C(C1=O)N2CCCC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(4-Methylphenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468553.png)

![1-[(3-Bromophenyl)methyl]pyrrolidine-3-carboxylic acid](/img/structure/B1468556.png)

![1-[(2,5-Dimethylphenyl)methyl]azetidin-3-ol](/img/structure/B1468558.png)

![1-[3-(Dimethylamino)benzoyl]pyrrolidin-3-ol](/img/structure/B1468571.png)